![molecular formula C20H17N3O B2517071 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile CAS No. 478033-31-7](/img/structure/B2517071.png)
2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile” is a chemical compound . It’s a part of a class of compounds known as “donor–π-bridge” type, which serve as precursors for new nonlinear optical chromophores with potentially high first hyperpolarizability values .
Synthesis Analysis
The synthesis of similar compounds involves the introduction of a dimethylanilinoethenyl moiety at various positions of the quinoxaline system . This is achieved in good yields by fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at 220°C in the presence of catalytic amounts of acetic anhydride and pyridine .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains multiple bonds, aromatic bonds, and six-membered rings . The exact structure would need to be determined through further analysis.Chemical Reactions Analysis
Chemical reactions involving similar compounds can lead to the formation of cyclic aminimides and triazindiones, showcasing the compound’s versatility in undergoing cycloaddition reactions.科学的研究の応用
Antimicrobial Activity
A study by Ghorab et al. (2017) introduced a series of compounds synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, which were evaluated for their antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi. Among these compounds, some showed significant antimicrobial activity, with compounds 4 and 12 displaying higher activity compared to reference drugs. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Structure and Crystal Packing
Heine et al. (1994) investigated the structure and crystal packing of 4-aminobenzonitrile and its derivatives, including those with a dimethylamino group. The study provided insights into the molecular geometry and interactions within the crystal lattice, which are crucial for understanding the physicochemical properties of such compounds (Heine, Herbst‐Irmer, Stalke, Kühnle, & Zachariasse, 1994).
Intramolecular Charge Transfer
Köhn and Hättig (2004) explored the nature of low-lying singlet states of 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound structurally related to the one . Their research focused on the intramolecular charge transfer (ICT) state and its implications for dual fluorescence, which could inform applications in photophysical and photochemical devices (Köhn & Hättig, 2004).
Apoptosis Induction
Kemnitzer et al. (2004) identified 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene as a potent apoptosis inducer, highlighting its potential in cancer research. Through modifications of the 4-aryl group, they significantly increased the compound's potency, suggesting a pathway to new anticancer agents (Kemnitzer et al., 2004).
Synthesis of Heterocycles
Behbehani et al. (2011) utilized 2-arylhydrazononitriles, similar in reactivity to the compound , for synthesizing a variety of heterocyclic compounds with promising antimicrobial activities. This research underscores the versatility of such compounds in synthesizing bioactive heterocycles, potentially leading to new therapeutic agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
将来の方向性
The future directions for this compound could involve its use in the creation of nonlinear optical (NLO) materials, which find use in the design of devices for information storage and fast processing . The replacement of thiophene in the FTC chromophore with a quinoxaline moiety should result in increased first hyperpolarizability values .
特性
IUPAC Name |
2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-phenylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-23(2)18-10-8-15(9-11-18)14-22-20-17(13-21)12-19(24-20)16-6-4-3-5-7-16/h3-12,14H,1-2H3/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEFBWLWYFODQZ-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)
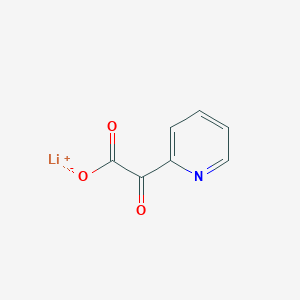

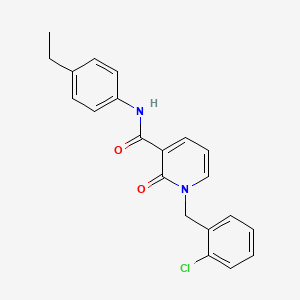
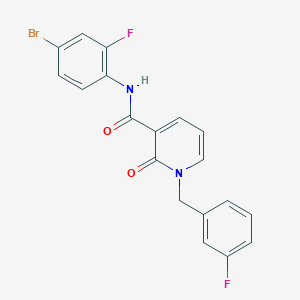
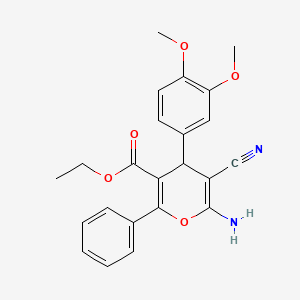
![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)
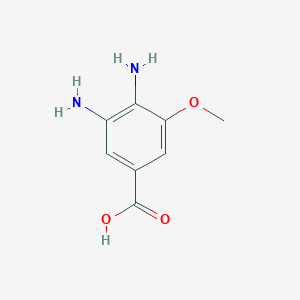
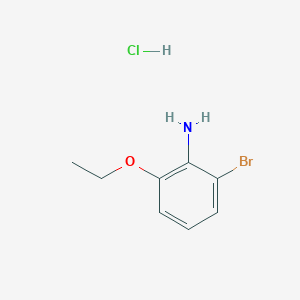
![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)